Bis(3,5-dimethylpyrazol-1-yl)methanone
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Overview
Description
Bis(3,5-dimethylpyrazol-1-yl)methanone: is a chemical compound that belongs to the class of bis(pyrazolyl)methane derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(3,5-dimethylpyrazol-1-yl)methanone typically involves the alkylation of pyrazoles with appropriate alkylating agents. One common method includes the reaction of 3,5-dimethylpyrazole with formaldehyde under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) with a base like potassium tert-butoxide (t-BuOK) to facilitate the reaction .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Bis(3,5-dimethylpyrazol-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced pyrazole derivatives .
Scientific Research Applications
Bis(3,5-dimethylpyrazol-1-yl)methanone has been studied for its applications in various scientific fields:
Mechanism of Action
The mechanism of action of bis(3,5-dimethylpyrazol-1-yl)methanone largely depends on its role as a ligand in metal complexes. The compound coordinates with metal ions through the nitrogen atoms of the pyrazole rings, forming stable complexes . These complexes can then participate in various catalytic cycles, facilitating reactions such as ethylene oligomerization and oxidation-reduction processes . The molecular targets and pathways involved are specific to the metal center and the type of reaction being catalyzed .
Comparison with Similar Compounds
- Bis(3,5-dimethylpyrazol-1-yl)methane
- Bis(3,5-dimethylpyrazol-1-yl)acetate
- Bis(pyrazolyl)methane derivatives
Comparison: Bis(3,5-dimethylpyrazol-1-yl)methanone is unique due to the presence of the methanone group, which can influence its coordination behavior and reactivity compared to other bis(pyrazolyl)methane derivatives . For instance, bis(3,5-dimethylpyrazol-1-yl)methane lacks the carbonyl functionality, which can affect its electronic properties and coordination chemistry . Similarly, bis(3,5-dimethylpyrazol-1-yl)acetate has an acetate group that can participate in additional coordination interactions .
Properties
CAS No. |
50476-17-0 |
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Molecular Formula |
C11H14N4O |
Molecular Weight |
218.26 g/mol |
IUPAC Name |
bis(3,5-dimethylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C11H14N4O/c1-7-5-9(3)14(12-7)11(16)15-10(4)6-8(2)13-15/h5-6H,1-4H3 |
InChI Key |
SFGBXSPFHYWYKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(=O)N2C(=CC(=N2)C)C)C |
Origin of Product |
United States |
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